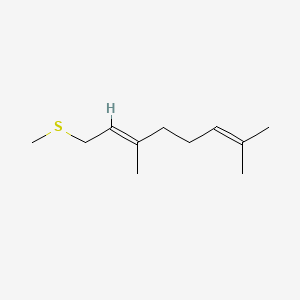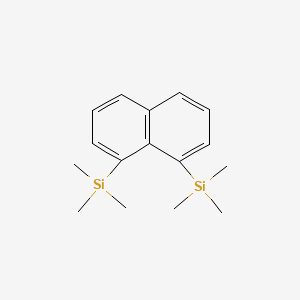
(Naphthalene-1,8-diyl)bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Naphthalene-1,8-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a naphthalene core substituted with two trimethylsilyl groups at the 1 and 8 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalene-1,8-diyl)bis(trimethylsilane) typically involves the reaction of 1,8-dibromonaphthalene with trimethylsilyl reagents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 1,8-dibromonaphthalene reacts with trimethylsilylboronic acid in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods: While specific industrial production methods for (Naphthalene-1,8-diyl)bis(trimethylsilane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: (Naphthalene-1,8-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Substitution: The trimethylsilyl groups can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include naphthalene derivatives with hydroxyl or carbonyl groups.
Substitution: Products will vary depending on the nucleophile used, resulting in various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
(Naphthalene-1,8-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and as a reagent in organic synthesis.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for biologically active molecules and drug delivery systems.
Wirkmechanismus
The mechanism of action of (Naphthalene-1,8-diyl)bis(trimethylsilane) depends on the specific reactions it undergoesThe naphthalene core can participate in π-π interactions, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
(2,7-Bis(octyloxy)naphthalene-1,8-diyl)bis(trimethylsilane): This compound has similar structural features but with additional octyloxy groups, which can influence its solubility and reactivity.
(Naphthalene-1,8-diyl)bis(4,1-phenylene)bis(trimethylsilane):
Uniqueness: (Naphthalene-1,8-diyl)bis(trimethylsilane) is unique due to its specific substitution pattern and the presence of trimethylsilyl groups, which provide stability and reactivity that are valuable in various chemical processes and applications.
Eigenschaften
CAS-Nummer |
65197-00-4 |
|---|---|
Molekularformel |
C16H24Si2 |
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
trimethyl-(8-trimethylsilylnaphthalen-1-yl)silane |
InChI |
InChI=1S/C16H24Si2/c1-17(2,3)14-11-7-9-13-10-8-12-15(16(13)14)18(4,5)6/h7-12H,1-6H3 |
InChI-Schlüssel |
LBEOMQFNOQSQGN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC2=C1C(=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)



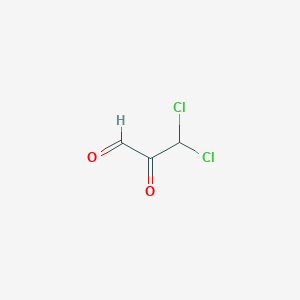
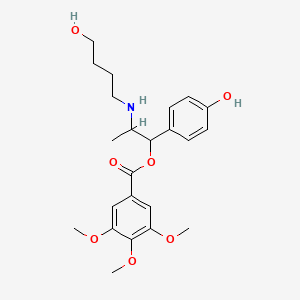
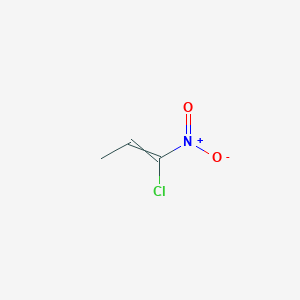



![[Gallanetriyltris(methylene)]tris(trimethylsilane)](/img/structure/B14471157.png)
![8-Chloro-10-ethyl-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14471162.png)

